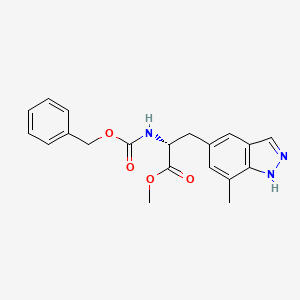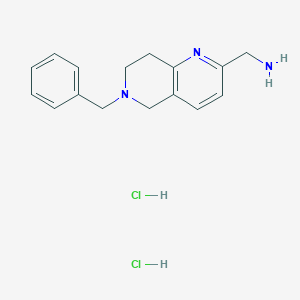
(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine dihydrochloride is a chemical compound with significant potential in various scientific fields. It is known for its unique structure, which includes a naphthyridine ring system, making it a subject of interest in medicinal chemistry and other research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine dihydrochloride typically involves multiple steps. One common method starts with the reaction of pyrrolidine and N-benzylpiperidone, followed by a series of reactions to form the naphthyridine ring . The reaction conditions often require specific temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often require controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in synthesizing other complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, particularly in developing drugs targeting specific receptors or enzymes.
Wirkmechanismus
The mechanism of action of (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
- 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Uniqueness
(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine dihydrochloride stands out due to its specific structure and potential applications in various fields. Its unique naphthyridine ring system and the presence of a methanamine group make it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H21Cl2N3 |
|---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
(6-benzyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C16H19N3.2ClH/c17-10-15-7-6-14-12-19(9-8-16(14)18-15)11-13-4-2-1-3-5-13;;/h1-7H,8-12,17H2;2*1H |
InChI-Schlüssel |
YQOGMVGEAACJLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1N=C(C=C2)CN)CC3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


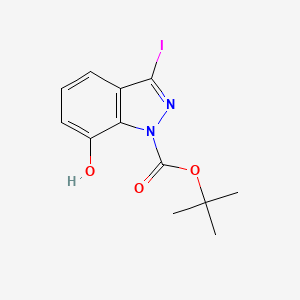


![Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13088989.png)
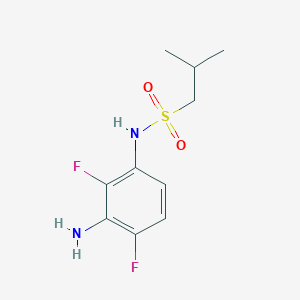
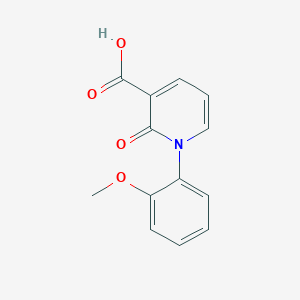
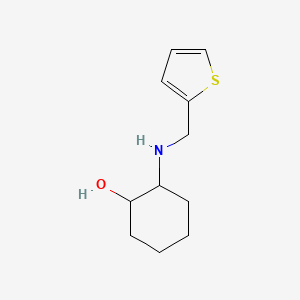
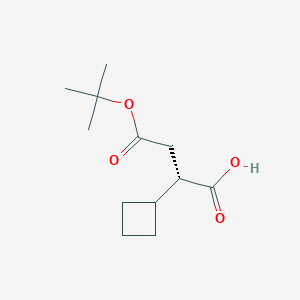
![(6-Methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrol-5-yl)(phenyl)methanol](/img/structure/B13089024.png)

![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
![2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid](/img/structure/B13089045.png)
